molecular formula C6H14N2OS2 B8475490 N-(2-((2-Aminoethyl)disulfanyl)ethyl)acetamide

N-(2-((2-Aminoethyl)disulfanyl)ethyl)acetamide

Cat. No. B8475490
M. Wt: 194.3 g/mol
InChI Key: SDYVWPDOURNSRC-UHFFFAOYSA-N
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Patent
US04803212

Procedure details

The method of S. J. Brois et al. (loc. cit.) was emloyed. Methyl-2-aminoethylsulfenylthiocarbonate hydrochloride in methanol solution was treated with acetylcysteamine at 0° C. The reaction, without triethylamine accelerator, was practically instantaneous.
Name
Methyl-2-aminoethylsulfenylthiocarbonate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.CS([S:7][CH2:8][CH2:9][NH2:10])=C(O)O.[C:11]([NH:14][CH2:15][CH2:16][SH:17])(=[O:13])[CH3:12].C(N(CC)CC)C>CO>[NH2:10][CH2:9][CH2:8][S:7][S:17][CH2:16][CH2:15][NH:14][C:11](=[O:13])[CH3:12] |f:0.1|

Inputs

Step One
Name
Methyl-2-aminoethylsulfenylthiocarbonate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CS(=C(O)O)SCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NCCS
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction

Outcomes

Product
Name
Type
Smiles
NCCSSCCNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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